molecular formula C23H25ClN4O2S2 B2915018 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216393-05-3

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2915018
CAS No.: 1216393-05-3
M. Wt: 489.05
InChI Key: PIRRZMOTTJKHCJ-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and morpholine moieties in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole core.

    Ethylation: The benzo[d]thiazole core is then ethylated at the 6-position using ethyl halides under basic conditions.

    Morpholine Introduction:

    Amide Formation: The final step involves the formation of the carboxamide linkage, typically through the reaction of the benzo[d]thiazole derivative with a carboxylic acid chloride in the presence of a base.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the amide group or the thiazole rings using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole moiety is known to intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide.

Uniqueness

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is unique due to the combination of the benzo[d]thiazole and morpholine moieties, which may confer distinct biological activities and physicochemical properties compared to other similar compounds. This dual functionality can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-2-16-7-8-18-20(15-16)31-23(25-18)27(10-9-26-11-13-29-14-12-26)22(28)21-24-17-5-3-4-6-19(17)30-21;/h3-8,15H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRZMOTTJKHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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